Etoloxamine

Vue d'ensemble

Description

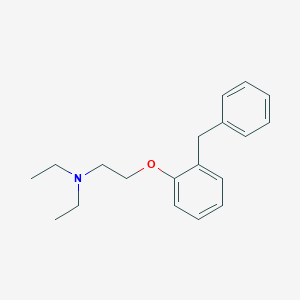

L'étoloxamine est un composé chimique de formule moléculaire C19H25NO . Elle est connue pour ses diverses applications dans la recherche scientifique et l'industrie. Le composé est caractérisé par sa structure unique, qui comprend un groupe benzylphénoxy et un fragment diéthylaminoéthane .

Méthodes De Préparation

La synthèse de l'étoloxamine implique plusieurs étapes. Une voie de synthèse courante comprend la réaction du 2-benzylphénol avec la diéthylamine en présence d'un catalyseur approprié. Les conditions de réaction impliquent généralement le chauffage des réactifs sous reflux pour faciliter la formation du produit souhaité . Les méthodes de production industrielles peuvent varier, mais elles suivent généralement des principes similaires, en optimisant souvent les conditions de réaction pour maximiser le rendement et la pureté.

Analyse Des Réactions Chimiques

L'étoloxamine subit diverses réactions chimiques, notamment :

Oxydation : elle peut être oxydée dans des conditions spécifiques pour former des oxydes correspondants.

Réduction : les réactions de réduction peuvent convertir l'étoloxamine en différents dérivés d'amine.

Substitution : Le composé peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d'autres. Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium, des agents réducteurs comme l'hydrure de lithium et d'aluminium, et divers agents halogénants. Les principaux produits formés dépendent des conditions de réaction et des réactifs spécifiques utilisés.

Applications de recherche scientifique

L'étoloxamine a une large gamme d'applications dans la recherche scientifique :

Chimie : elle est utilisée comme réactif en synthèse organique et comme élément constitutif de molécules plus complexes.

Biologie : le composé est étudié pour ses activités biologiques potentielles, notamment ses effets sur les processus cellulaires.

Médecine : la recherche explore ses applications thérapeutiques potentielles, comme son rôle dans le développement de médicaments.

Industrie : L'étoloxamine est utilisée dans la production de divers produits chimiques et matériaux industriels.

Mécanisme d'action

Le mécanisme d'action de l'étoloxamine implique son interaction avec des cibles moléculaires spécifiques. Elle peut se lier aux récepteurs ou aux enzymes, modulant leur activité et influençant diverses voies biochimiques. Les cibles et voies moléculaires exactes dépendent de l'application et du contexte d'utilisation spécifiques .

Applications De Recherche Scientifique

Etoloxamine has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research explores its potential therapeutic applications, such as its role in drug development.

Industry: This compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism of action of etoloxamine involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

L'étoloxamine peut être comparée à d'autres composés similaires, tels que :

Diphenhydramine : les deux composés ont des propriétés antihistaminiques, mais l'étoloxamine peut avoir des profils pharmacocinétiques différents.

Prométhazine : structure similaire, mais avec des utilisations thérapeutiques et des effets secondaires distincts.

Chlorphéniramine : un autre antihistaminique avec un mécanisme d'action et des applications cliniques différents. Le caractère unique de l'étoloxamine réside dans sa structure chimique spécifique et les propriétés qui en résultent, ce qui la différencie de ces composés similaires.

Activité Biologique

Etoloxamine, a compound with potential therapeutic applications, has garnered attention for its biological activity, particularly in the context of neurological and psychiatric disorders. This article delves into the pharmacological properties, mechanisms of action, and relevant research findings associated with this compound.

This compound is classified as a selective serotonin reuptake inhibitor (SSRI) with additional effects on other neurotransmitter systems. Its chemical structure allows it to interact with various receptors, making it a candidate for treating conditions such as anxiety and depression.

This compound primarily functions by inhibiting the reuptake of serotonin in the brain, thereby increasing its availability in the synaptic cleft. This action is crucial for enhancing mood and alleviating symptoms associated with depressive disorders. Additionally, this compound has been shown to interact with dopamine receptors, which may contribute to its efficacy in managing certain psychiatric conditions .

Biological Activity Overview

The biological activity of this compound can be summarized through several key effects:

- Antidepressant Effects : Studies indicate that this compound exhibits significant antidepressant-like activity in animal models, comparable to established SSRIs .

- Anxiolytic Properties : Research has demonstrated that this compound can reduce anxiety-like behaviors in rodents, suggesting its potential use as an anxiolytic agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, potentially mitigating neurodegenerative processes .

Efficacy in Animal Models

A series of studies have evaluated the efficacy of this compound in various animal models:

- Depression Models : In forced swim tests and tail suspension tests, this compound demonstrated a significant reduction in immobility time, indicating antidepressant effects similar to those of fluoxetine .

- Anxiety Models : In elevated plus maze tests, this compound-treated animals exhibited increased time spent in open arms, reflecting reduced anxiety levels .

Clinical Implications

Though primarily studied in animal models, the implications for human use are promising. The compound's dual action on serotonin and dopamine receptors suggests a multifaceted approach to treating mood disorders. However, clinical trials are necessary to establish safety and efficacy in human populations.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-(2-benzylphenoxy)-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO/c1-3-20(4-2)14-15-21-19-13-9-8-12-18(19)16-17-10-6-5-7-11-17/h5-13H,3-4,14-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPXIOWINQPQVOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC1=CC=CC=C1CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80862567 | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1157-87-5 | |

| Record name | Etoloxamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001157875 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Benzylphenoxy)-N,N-diethylethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80862567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETOLOXAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NEZ417265P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.